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6-(4-Cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile
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Overview
Description
6-(4-Cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further modified with a cyclobutyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Cyclobutyl Substitution: The cyclobutyl group is introduced via a nucleophilic substitution reaction using cyclobutyl halides.
Pyridine Ring Formation: The pyridine ring is constructed through a cyclization reaction involving suitable precursors such as β-ketoesters and ammonia.
Final Coupling: The final step involves coupling the cyclobutylpiperazine with a pyridine-2-carbonitrile derivative under appropriate conditions, such as using a palladium catalyst in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4-Cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-(4-Cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
2-Pyridinecarbonitrile: Used in various chemical syntheses.
2-amino-4,6-diphenyl-pyridine-3-carbonitrile: Applied as fluorescent sensors and co-initiators.
Uniqueness
6-(4-Cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile stands out due to its unique combination of a cyclobutyl group and a piperazine ring attached to a pyridine-2-carbonitrile core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C14H18N4 |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
6-(4-cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H18N4/c15-11-12-3-1-6-14(16-12)18-9-7-17(8-10-18)13-4-2-5-13/h1,3,6,13H,2,4-5,7-10H2 |
InChI Key |
YXSJUOYIXKWHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
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